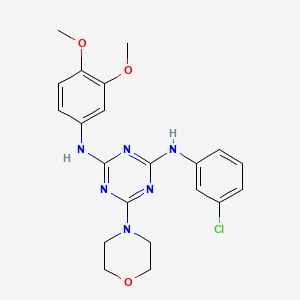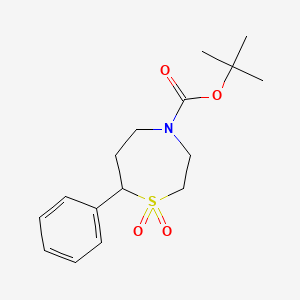![molecular formula C7H13N3 B2565954 ethyl[(1-methyl-1H-imidazol-5-yl)methyl]amine CAS No. 1493547-84-4](/img/structure/B2565954.png)
ethyl[(1-methyl-1H-imidazol-5-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ethyl[(1-methyl-1H-imidazol-5-yl)methyl]amine” is a chemical compound with the CAS Number: 1493547-84-4 . It has a molecular weight of 139.2 . The IUPAC name for this compound is N-[(1-methyl-1H-imidazol-5-yl)methyl]ethanamine . It is a liquid at room temperature .
Synthesis Analysis
Imidazole, the core structure in this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole was first synthesized by glyoxal and ammonia . There are various synthetic routes for imidazole and its derived products .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13N3/c1-3-8-4-7-5-9-6-10(7)2/h5-6,8H,3-4H2,1-2H3 . This indicates the molecular structure of the compound.
Chemical Reactions Analysis
Imidazole, the core structure in this compound, is amphoteric in nature, showing both acidic and basic properties . It is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 139.2 . It is highly soluble in water and other polar solvents .
Aplicaciones Científicas De Investigación
Synthesis and Transformation
- Ethyl[(1-methyl-1H-imidazol-5-yl)methyl]amine and its derivatives have been utilized in various synthetic and transformation processes. One example is the preparation of 1H-imidazole 3-oxides from amino acid esters, highlighting its role in synthesizing optically active compounds with potential applications in medicinal chemistry and drug synthesis (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).
Ionic Liquid Synthesis
- The compound has been used in the synthesis of novel ionic liquids. For instance, a new ionic liquid incorporating 1-methyl-3-(2-[2-(1-methyl-1H-imidazol-3-ium-3-yl)ethyloxy]ethyl)-1H-imidazol-3-ium dinitrite was synthesized, demonstrating its utility in creating novel reagents for chemical transformations (Eshghi, Bakavoli, & Ghasemzadeh, 2015).
Corrosion Inhibition
- This compound derivatives have shown potential as corrosion inhibitors. For example, 1-(2-ethylamino)-2-methylimidazoline, a related compound, demonstrated effectiveness in inhibiting corrosion in certain metal surfaces, suggesting applications in industrial maintenance and material science (Cruz, Martinez, Genescà, & García-Ochoa, 2004).
Chemical Synthesis and Characterization
- This chemical entity has been instrumental in the synthesis and characterization of various novel compounds. For example, its derivatives have been used in the synthesis of bis(2-(1-ethyl-1H-imidazol-4-yl)acetate) copper(II), which are important for understanding the properties and structures of copper complexes (Banerjee et al., 2013).
Biological Activity Studies
- Compounds derived from this compound have been explored for their biological activities. For instance, some derivatives have been evaluated for their potential as antineoplastic and antifilarial agents, indicating their relevance in pharmacological research and drug discovery (Ram et al., 1992).
Safety and Hazards
Mecanismo De Acción
Target of Action
Ethyl[(1-methyl-1H-imidazol-5-yl)methyl]amine is a heterocyclic compound that has gained significant interest due to its diverse biological properties .
Mode of Action
It is known that imidazole derivatives interact with their targets in a variety of ways, leading to a broad range of chemical and biological properties . For instance, they can act as enzyme substrates, providing insights into enzyme specificity.
Biochemical Pathways
This compound may affect various biochemical pathways due to its broad range of biological activities . For instance, one product similar to our compound, 1-methylhistamine, is a product of histamine 1-methyltransferase in the pathway of histidine metabolism .
Pharmacokinetics
Result of Action
It is known that imidazole derivatives can exhibit a range of biological activities, including antibacterial, antifungal, and antiviral effects .
Action Environment
It is known that the compound is highly soluble in water and other polar solvents , which suggests that its action could be influenced by the polarity of its environment.
Propiedades
IUPAC Name |
N-[(3-methylimidazol-4-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-8-4-7-5-9-6-10(7)2/h5-6,8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPWHYQARUMITO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CN=CN1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 2-[8-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazo lidino[1,2-h]purin-3-yl]acetate](/img/structure/B2565878.png)


![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2565886.png)
![N-[2-(3-Cyclopentyl-8-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2565887.png)

![3-butyl-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2565891.png)
![6-Ethyl-5-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-1-phenyl-3-(2-thienyl)-1,6-dihydropyrrolo[2,3-c]pyrazole](/img/structure/B2565892.png)
![ethyl 4-[6-(4-chlorophenyl)-1,1-dioxido-3-oxothieno[2,3-d][1,2]thiazol-2(3H)-yl]benzoate](/img/structure/B2565893.png)
